molecular formula C15H16O2 B13173332 (1R)-1-[4-(benzyloxy)phenyl]ethanol

(1R)-1-[4-(benzyloxy)phenyl]ethanol

Cat. No.: B13173332
M. Wt: 228.29 g/mol
InChI Key: NWTDSFYWJCAKFF-GFCCVEGCSA-N
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Description

(1R)-1-[4-(benzyloxy)phenyl]ethan-1-ol is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[4-(benzyloxy)phenyl]ethan-1-ol typically involves the nucleophilic aromatic substitution reaction. This reaction requires an aryl halide and a nucleophile under specific conditions. For instance, the reaction can be activated by strongly electron-attracting groups such as nitro groups, and very strongly basic nucleophilic reagents are used .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic aromatic substitution reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(benzyloxy)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(1R)-1-[4-(benzyloxy)phenyl]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-1-[4-(benzyloxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The phenyl ring can undergo electrophilic aromatic substitution, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[4-(benzyloxy)phenyl]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

(1R)-1-(4-phenylmethoxyphenyl)ethanol

InChI

InChI=1S/C15H16O2/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12,16H,11H2,1H3/t12-/m1/s1

InChI Key

NWTDSFYWJCAKFF-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)O

Canonical SMILES

CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O

Origin of Product

United States

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